BenchChemオンラインストアへようこそ!

(3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid

histamine H3 agonist chiral pyrrolidine Sch 50971

(3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid (CAS 1119512-35-4) is a chiral, N-Boc-protected pyrrolidine-3-carboxylic acid bearing a trans-4-methyl substituent, with molecular formula C₁₁H₁₉NO₄ and molecular weight 229.27 g/mol. Its computed XLogP3-AA is 1.2, and it possesses one hydrogen bond donor and four hydrogen bond acceptors, consistent with its classification as a compact, polar chiral building block.

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
CAS No. 1119512-35-4
Cat. No. B1394274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid
CAS1119512-35-4
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCC1CN(CC1C(=O)O)C(=O)OC(C)(C)C
InChIInChI=1S/C11H19NO4/c1-7-5-12(6-8(7)9(13)14)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m0/s1
InChIKeyIPLCSDCAWNDONJ-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid (CAS 1119512-35-4): Procurement-Relevant Identity and Physicochemical Profile


(3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid (CAS 1119512-35-4) is a chiral, N-Boc-protected pyrrolidine-3-carboxylic acid bearing a trans-4-methyl substituent, with molecular formula C₁₁H₁₉NO₄ and molecular weight 229.27 g/mol [1]. Its computed XLogP3-AA is 1.2, and it possesses one hydrogen bond donor and four hydrogen bond acceptors, consistent with its classification as a compact, polar chiral building block [1]. The compound is commercially supplied as a white to off-white solid with a typical certified purity of 97% (HPLC) and is stored at room temperature . In the chemical supply chain, this single-enantiomer (3R,4R) entity is distinct from its racemic trans counterpart (CAS 1253791-53-5) and its cis diastereomers (e.g., CAS 2306246-67-1 or 2716849-62-4), a differentiation that carries direct consequences for synthetic efficiency, chiral integrity, and downstream biological readout [1].

Procurement Risk Alert: Why Generic Substitution of (3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid Fails in Stereospecific Synthesis


Substituting (3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid (CAS 1119512-35-4) with its racemic trans mixture (CAS 1253791-53-5), its enantiomer (3S,4S), or its cis diastereomer (3R,4S) introduces scientifically documented failure modes that compromise synthetic campaigns and pharmacological outcomes. The (3R,4R) absolute configuration is the pharmacophoric determinant for target engagement in classes such as histamine H3 agonists and neuronal nitric oxide synthase (nNOS) inhibitors; the (3S,4S) enantiomer of the H3 agonist Sch 50971 exhibits a >4,000-fold loss in binding affinity (Ki >10,000 nM vs. 2.3 nM) [1]. At the process chemistry level, reliance on the racemate forces an additional chiral resolution step (chiral HPLC or chiral auxiliary), which the nNOS inhibitor literature documents as dramatically reducing overall yield compared to a stereospecific route [2]. Moreover, the cis diastereomer dominates (84–87%) under standard hydrogenation conditions, making the trans isomer the synthetically less accessible minor component (13–16%) and underscoring its higher intrinsic value [3]. These orthogonal lines of evidence—pharmacological, process-economic, and synthetic accessibility—establish that generic substitution is not a cost-neutral decision but a direct threat to reproducibility and potency.

Quantitative Differentiation Evidence for (3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid (CAS 1119512-35-4) vs. Comparators


Stereochemical Identity as a Pharmacophoric Determinant: (3R,4R) vs. (3S,4S) Enantiomer in H3 Receptor Binding

The (3R,4R) absolute configuration embedded in the target compound constitutes the bioactive stereochemistry of the H3 agonist Sch 50971, a direct structural analog of the deprotected core. The (3R,4R)-configured Sch 50971 binds the H3 receptor with Ki = 2.3 nM (guinea pig brain) and Ki = 5.0 nM (human brain) [1]. In contrast, the (3S,4S) enantiomer is essentially inactive, with Ki exceeding 10,000 nM [1]. This represents an enantiomeric discrimination factor of >4,000-fold, demonstrating that stereochemistry alone functions as a binary on/off switch for target engagement.

histamine H3 agonist chiral pyrrolidine Sch 50971 enantioselectivity

Synthetic Accessibility Gap: Trans (3R,4R) vs. Cis Diastereomer Yield Under Catalytic Hydrogenation

In the palladium-catalyzed hydrogenation of N-Boc-protected pyrrolidine-3-carboxylate precursors, the cis diastereomer is formed as the major product at 84–87% content, while the trans diastereomer is the minor product at only 13–16%, as quantified by ¹H NMR and chromato-mass spectrometry [1]. The target (3R,4R)-trans isomer therefore represents the synthetically disfavored minor component under standard hydrogenation conditions (45 atm H₂, 40°C, 20 h, 10% Pd/C), necessitating either specialized asymmetric methodology or chromatographic separation to access the pure trans enantiomer.

diastereoselective hydrogenation β-proline synthesis cis/trans ratio process chemistry

Orthogonal Deprotection Selectivity: Boc vs. Cbz and Fmoc Protecting Group Strategy

The N-Boc group on the target compound enables acidolytic deprotection (e.g., trifluoroacetic acid, TFA), which is orthogonal to the hydrogenolytic removal of Cbz groups and the base-labile removal (piperidine) of Fmoc groups [1]. In microwave-assisted orthogonal deprotection protocols, the 2,5-dimethylpyrrole group could be selectively removed in the presence of intact Boc, Cbz, and Fmoc groups [2]. This orthogonality permits sequential, chemoselective deprotection of multiple protecting groups within a single synthetic intermediate without cross-reactivity, a capability that is absent when only Cbz- or Fmoc-protected pyrrolidine building blocks are employed.

orthogonal protection Boc deprotection solid-phase peptide synthesis TFA cleavage

Process Efficiency Penalty: Enantiopure (3R,4R) vs. Racemic trans Starting Material in nNOS Inhibitor Synthesis

In the synthesis of a chiral pyrrolidine-based nNOS inhibitor (Ki = 5 nM; 3,800-fold selective over eNOS, 1,200-fold over iNOS) carrying a (3R,4R)-configured pyrrolidine core, the prior racemic route required additional chiral resolution steps using chiral HPLC or chiral auxiliaries [1]. The authors explicitly report that these resolution steps 'dramatically reduce the yield and efficiency' compared to a stereospecific route [1]. The original seven-step racemic sequence suffered an overall yield of less than 2%, a bottleneck addressed by a concise stereospecific synthesis that avoided chiral resolution entirely [1]. Procuring the enantiopure (3R,4R) building block (CAS 1119512-35-4) circumvents this yield penalty and enables the efficient, stereospecific synthetic route.

asymmetric synthesis chiral resolution nNOS inhibitor Frater-Seebach alkylation yield penalty

Supply Chain Quality: Enantiopure (3R,4R) Purity Specification vs. Racemic trans Baseline

The enantiopure (3R,4R) compound (CAS 1119512-35-4) is routinely supplied with a certified purity of 97% (HPLC), as documented across multiple independent vendor certificates of analysis . In contrast, its racemic trans counterpart (CAS 1253791-53-5) carries a commonly listed minimum purity specification of 95% . While both are research-grade materials, the 2% absolute purity differential, coupled with the inherent 50% enantiomeric dilution of the racemate, yields an effective stereochemical purity difference of approximately 47% for the desired (3R,4R) enantiomer (97% chemical purity × 100% enantiomeric excess for CAS 1119512-35-4, versus approximately 47.5% effective content of the desired enantiomer in 95% pure racemate).

HPLC purity enantiomeric purity quality control cGMP

Highest-Value Application Scenarios for (3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid (CAS 1119512-35-4)


Stereospecific Synthesis of Histamine H3 Receptor Agonists and Antagonists

The (3R,4R) stereochemistry of this building block directly maps onto the bioactive conformation of H3 receptor ligands exemplified by Sch 50971 (Ki = 2.3 nM), where the enantiomeric (3S,4S) configuration is inactive (Ki >10,000 nM) [1]. Researchers developing H3-targeted therapeutics for sleep disorders, ADHD, or migraine must procure CAS 1119512-35-4 to ensure retention of target potency; the racemate or wrong enantiomer cannot serve as a viable alternative.

Chiral Pyrrolidine Core Construction for Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

The (3R,4R)-configured pyrrolidine fragment is the core chiral pharmacophore of highly selective nNOS inhibitors (Ki = 5 nM, 3,800-fold selective over eNOS, 1,200-fold over iNOS) [2]. Prior racemic synthetic routes to this core delivered <2% overall yield due to mandatory chiral resolution steps [2]. Starting from enantiopure CAS 1119512-35-4 enables a stereospecific route that avoids resolution entirely, making it the only practical procurement choice for preclinical and process chemistry campaigns targeting neurodegenerative diseases.

Orthogonal Protection Strategies in Multi-Step Peptide and Peptidomimetic Synthesis

The acid-labile Boc group on this building block is orthogonal to base-labile Fmoc and hydrogenolytic Cbz protecting groups, enabling chemoselective sequential deprotection in complex synthetic sequences [3]. In solid-phase peptide synthesis (SPPS) or solution-phase peptidomimetic construction, the Boc group remains intact during Fmoc removal (piperidine) and Cbz hydrogenolysis, then is cleanly cleaved with TFA when the synthetic sequence demands [3]. This orthogonality cannot be replicated by Cbz-only or Fmoc-only analogs.

Diastereoselective Alkylation and Chiral Auxiliary Design

The defined (3R,4R) stereochemistry, combined with the carboxylic acid handle at C3 and the methyl substituent at C4, renders this compound a versatile chiral building block for diastereoselective alkylation reactions such as the Frater-Seebach protocol [2]. The trans relationship between the C3 carboxyl and C4 methyl groups imposes conformational constraints that influence the stereochemical outcome of subsequent transformations, making it a privileged scaffold for constructing pyrrolidine-containing natural product analogs and conformationally constrained peptidomimetics.

Quote Request

Request a Quote for (3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.